![molecular formula C11H11ClN2O2 B8730578 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one](/img/structure/B8730578.png)
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further linked to a pentane-2,4-dione backbone. The presence of the chlorine atom in the phenyl ring enhances its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one typically involves the reaction of 4-chlorobenzenediazonium chloride with acetylacetone. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one involves its interaction with biological molecules through the hydrazono and chlorophenyl groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Chlorophenyl)hydrazono]pentane-2,4-dione: Similar structure but with a chlorine atom in a different position on the phenyl ring.
3-[(4-Bromophenyl)hydrazono]pentane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in the 4-position of the phenyl ring in 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one enhances its reactivity and potential biological activity compared to its analogs. This unique positioning allows for specific interactions with biological molecules and metal ions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3 |
InChI Key |
SGWYHAGZQWASBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


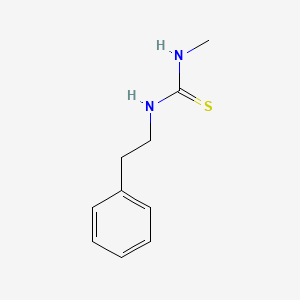
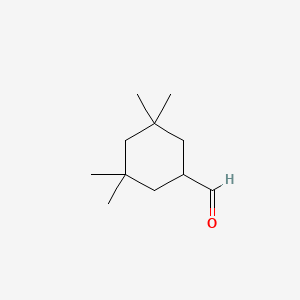
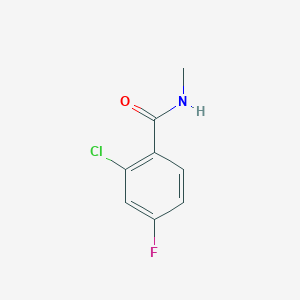
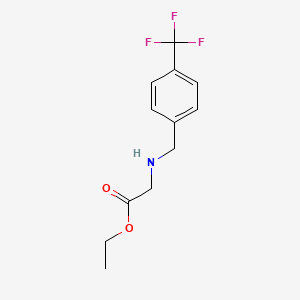
![3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8730534.png)
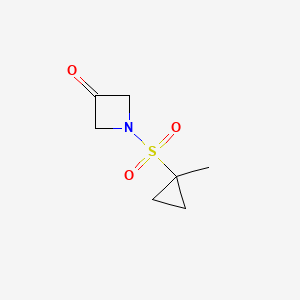
![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)
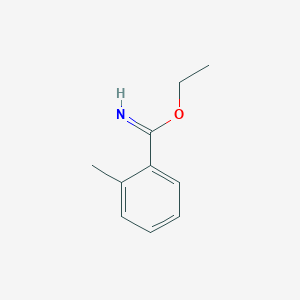
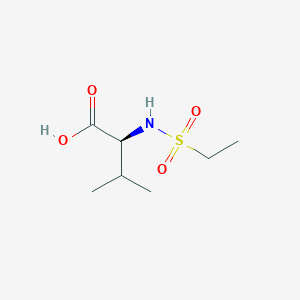
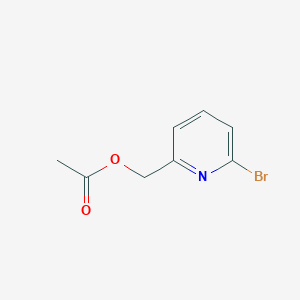
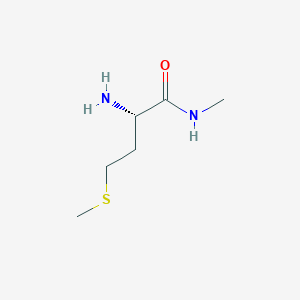
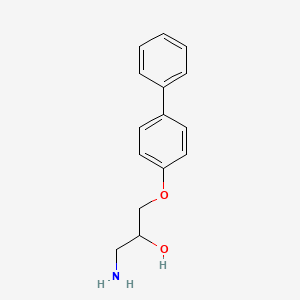
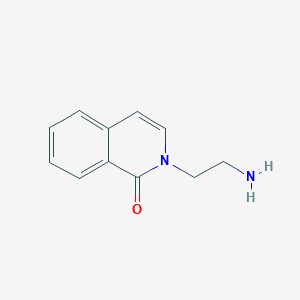
![4-[3-(Diethylamino)propoxy]benzaldehyde](/img/structure/B8730589.png)
